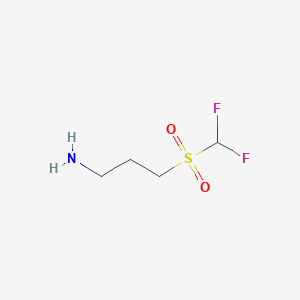

3-((Difluoromethyl)sulfonyl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((Difluoromethyl)sulfonyl)propan-1-amine is a chemical compound with the molecular formula C4H9F2NO2S It is characterized by the presence of a difluoromethyl group attached to a sulfonyl group, which is further connected to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Difluoromethyl)sulfonyl)propan-1-amine typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the reaction of a propan-1-amine derivative with a difluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((Difluoromethyl)sulfonyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

3-((Difluoromethyl)sulfonyl)propan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Difluoromethyl)sulfonyl)propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

3-((Difluoromethyl)sulfanyl)propan-1-amine: This compound has a similar structure but with a sulfanyl group instead of a sulfonyl group.

3-((Trifluoromethyl)sulfonyl)propan-1-amine: This compound contains a trifluoromethyl group, which can alter its chemical properties and reactivity.

Uniqueness

3-((Difluoromethyl)sulfonyl)propan-1-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the sulfonyl group with the difluoromethyl group provides a distinct set of properties that can be exploited in various applications .

Biological Activity

3-((Difluoromethyl)sulfonyl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group and a sulfonyl moiety, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets, particularly proteins involved in disease pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that variations of sulfonyl compounds can lead to varying degrees of antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups, such as the difluoromethyl group, has been associated with enhanced activity against pathogens like Chlamydia and N. meningitidis .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against alphaviruses. In vitro studies demonstrated that derivatives of sulfonyl compounds can inhibit viral replication by targeting specific proteases essential for the viral life cycle. For example, modifications to the sulfonyl structure have yielded compounds with potent inhibitory effects on viral cysteine proteases .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the phenyl ring and their influence on biological activity. The difluoromethyl group is particularly noted for enhancing potency through improved binding interactions with target proteins. A comparative analysis of various analogs reveals that compounds lacking this group exhibit significantly reduced activity .

| Compound | Antimicrobial Activity (μg/mL) | Antiviral Activity (pIC50) |

|---|---|---|

| This compound | 16 (against H. influenzae) | 7.4 (against nsP2 protease) |

| Analog A | 32 | 6.5 |

| Analog B | 64 | 5.8 |

Study 1: Efficacy Against Chlamydia

In a study assessing the antichlamydial activity of various compounds, this compound demonstrated a notable reduction in chlamydial inclusion numbers and sizes in infected cell lines at concentrations as low as 25 μg/mL . The mechanism appears to involve disruption of the chlamydial developmental cycle.

Study 2: Antiviral Mechanism

A recent investigation into the antiviral mechanisms revealed that the compound effectively inhibits the replication of alphaviruses by blocking key proteases involved in viral maturation. This was evidenced by a dose-dependent decrease in viral load in treated cell cultures .

Properties

Molecular Formula |

C4H9F2NO2S |

|---|---|

Molecular Weight |

173.18 g/mol |

IUPAC Name |

3-(difluoromethylsulfonyl)propan-1-amine |

InChI |

InChI=1S/C4H9F2NO2S/c5-4(6)10(8,9)3-1-2-7/h4H,1-3,7H2 |

InChI Key |

FZRAZPDBGURATC-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)CS(=O)(=O)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.